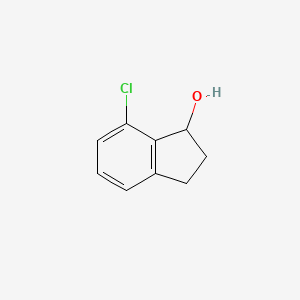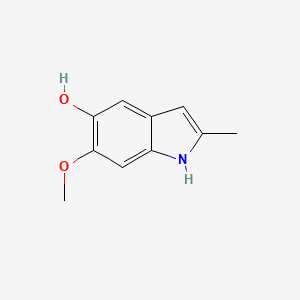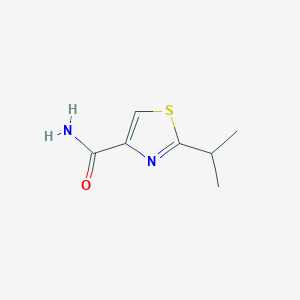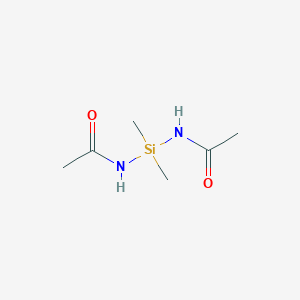![molecular formula C9H14O3 B11915256 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is a chemical compound with the molecular formula C9H14O3. It is known for its unique spirocyclic structure, which consists of a dioxaspiro ring fused to a decane backbone. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability .
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic acetal. This intermediate is then oxidized to yield the desired aldehyde . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1,4-Dioxaspiro[4.5]decane-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Wittig Reactions: It can participate in Wittig reactions to form alkenes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Dioxaspiro[4.5]decane-2-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the formation of Schiff bases. This reactivity is exploited in various biochemical assays and synthetic applications . The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decane-2-carbaldehyde can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde: Similar in structure but differs in the position of the aldehyde group.
1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde: Another closely related compound with slight variations in reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h6,8H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGZPNNLXMQFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

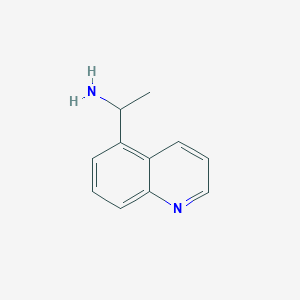
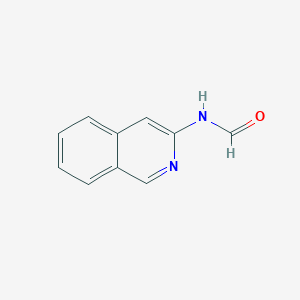
![3-Methyl-1,3-diazaspiro[4.5]decan-2-one](/img/structure/B11915202.png)

